8-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
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Overview
Description
8-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a synthetic compound that belongs to the class of tetrahydro-1H-pyrido[4,3-b]indole derivatives. These compounds are known for their diverse biological activities, including anti-tumor properties
Preparation Methods
The synthesis of 8-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves several steps. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
8-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
8-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its potential as an anti-cancer agent makes it a candidate for drug development.
Mechanism of Action
The mechanism of action of 8-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with molecular targets such as DNA and proteins. The compound can interfere with DNA synthesis and repair, leading to the inhibition of cancer cell proliferation . It may also interact with specific enzymes and receptors involved in cell signaling pathways, contributing to its anti-tumor effects .
Comparison with Similar Compounds
8-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can be compared with other tetrahydro-1H-pyrido[4,3-b]indole derivatives:
8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: Similar structure but lacks the tosyl group, which may affect its biological activity.
8-Fluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine: Different core structure but shares the fluorine substitution.
1-(1,1,2,2,3,3,4,4-Octafluorobutyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid: Contains multiple fluorine atoms and a carboxylic acid group, which may enhance its reactivity.
Properties
Molecular Formula |
C18H17FN2O2S |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
8-fluoro-5-(4-methylphenyl)sulfonyl-1,2,3,4-tetrahydropyrido[4,3-b]indole |
InChI |
InChI=1S/C18H17FN2O2S/c1-12-2-5-14(6-3-12)24(22,23)21-17-7-4-13(19)10-15(17)16-11-20-9-8-18(16)21/h2-7,10,20H,8-9,11H2,1H3 |
InChI Key |
PLPNDHAHYQRNFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(CNCC3)C4=C2C=CC(=C4)F |
Origin of Product |
United States |
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